![molecular formula C21H18Cl2O2S B2652845 1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol CAS No. 337919-98-9](/img/structure/B2652845.png)
1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(4-chlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]-1-ethanol, also known as BCP-SMEE, is a small molecule that has been used in a variety of scientific research studies. It has been studied for its potential applications in pharmacological, biochemical and physiological research. BCP-SMEE is a chiral compound and has been found to have several biological activities, such as anti-inflammatory, anti-cancer and anti-viral activities.
Aplicaciones Científicas De Investigación
Catalytic Activity and Selective Oxidation
Oxo-rhenium complexes, involving sulfoxides such as bis(4-chlorophenyl) sulfoxide, show promising catalytic activity in the oxidation of alcohols to their corresponding aldehydes and ketones. This process is efficient for both primary and secondary alcohols, with primary alcohols being selectively oxidized without further oxidation to acids. The bis(4-chlorophenyl) sulfide, a by-product, can be reused in other reactions or further oxidized, showcasing a sustainable approach to catalysis and chemical synthesis (Sousa et al., 2013).
Synthesis of Sulfur-rich Complexes
Research has also been conducted on the synthesis of sulfur-rich complexes involving derivatives of Lawesson's Reagent, leading to novel nickel(II) and cobalt(II) complexes. These complexes demonstrate the influence of solvents on crystal structures and highlight the versatility of sulfur-containing compounds in coordination chemistry and potential applications in material science (Liu et al., 2004).
Biocatalytic Production
The biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol using Lactobacillus senmaizuke has been optimized, demonstrating the compound's significance in drug intermediates production. The study emphasizes the importance of optimizing experimental conditions to enhance bioreduction reactions, contributing to the field of green chemistry and pharmaceutical manufacturing (Kavi et al., 2021).
Material Science Applications
In material science, derivatives of bis(4-chlorophenyl)-sulfone have been explored for their potential in creating new polymeric materials. For instance, the study on poly(azomethine sulfone)s investigates their semiconducting properties, establishing correlations between polymer chemical structures and their electrical conductivity and optical absorption. This research contributes to the development of materials with specific electronic properties (Rusu et al., 2007).
Propiedades
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-methoxyphenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O2S/c1-25-19-10-12-20(13-11-19)26-14-21(24,15-2-6-17(22)7-3-15)16-4-8-18(23)9-5-16/h2-13,24H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAVTQADTKWWIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)
![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)
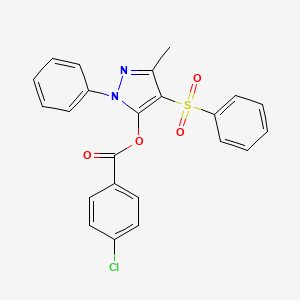
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(3,4-dimethoxyphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2652770.png)
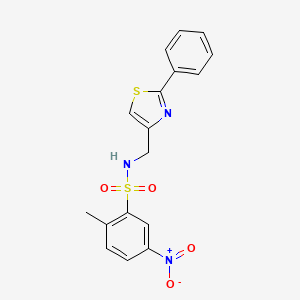
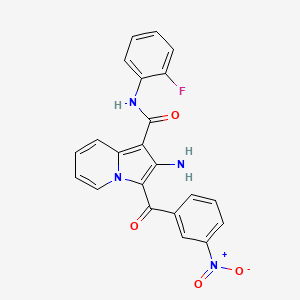

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)
![3-amino-N-(3-methoxyphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2652778.png)
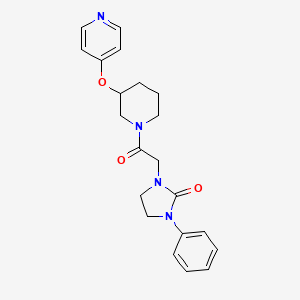
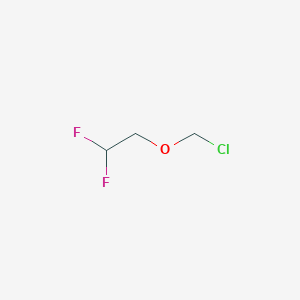
![3-(2-Chloro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2652785.png)